Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . The preparation methods, characterization techniques, and applications of single-atom catalysts are currently a hot area of research .
In 2011, Zhang et al. prepared a single-atom Pt1/FeOx catalyst and proposed the concept of single-atom catalysis for the first time . The catalyst has stronger activity and higher stability and selectivity in a CO oxidation reaction .
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine compound derived from cyclohexane. It features two amino groups attached to a cyclohexane ring, making it a valuable building block in organic synthesis and pharmaceutical applications. The D-tartrate salt form enhances its solubility and stability, which is crucial for various
The chemical reactivity of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate primarily involves:
Research indicates that (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate exhibits various biological activities. It has been studied for its potential as:
The synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate can be achieved through several methods:
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate finds applications in:
Interaction studies involving (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Diaminopropane | Linear diamine | Shorter chain length; used in simpler amination reactions. |
| 1,3-Diaminopropane | Linear diamine | Different connectivity; used in polymer synthesis. |
| 1,2-Diaminobutane | Linear diamine | Longer chain; exhibits different biological activity profiles. |
| (2R,3R)-3-Amino-2-butanol | Chiral alcohol | Contains an alcohol functional group; used in different synthetic pathways. |
The uniqueness of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate lies in its cyclic structure and dual amino functionality that allows for diverse applications in asymmetric synthesis and complexation chemistry.
Irritant